
Nuclear yellow
Overview
Description
Nuclear Yellow is a term referenced in nuclear forensic studies, particularly in the context of analyzing unidentified yellow powders suspected to contain nuclear materials. A case study by Xu et al. (2018) investigated a yellow powder using advanced analytical techniques, including mass spectrometry, X-ray diffraction, and isotopic analysis, to determine its composition . This compound’s chemical stability, radioactivity, and spectral properties (e.g., fluorescence under UV light) make it a critical subject in nuclear forensics and safety protocols .
Mechanism of Action
Target of Action
Nuclear Yellow, also known as Hoechst S769121, is a long-wavelength tracer that is primarily used for neuronal mapping . In neuronal cells, this compound primarily stains the nucleus , making the nucleus the primary target of this compound.
Mode of Action
This compound interacts with its target, the nucleus, by staining it with yellow fluorescence . This staining allows for the visualization of the nucleus, which is particularly useful in neuronal mapping studies. The compound is often used in conjunction with True Blue, a UV light–excitable, divalent cationic dye that stains the cytoplasm with blue fluorescence . This combination allows for two-color neuronal mapping.
Pharmacokinetics
It is known that this compound is soluble in water or dimethylsulfoxide (dmso) , which could potentially influence its bioavailability.
Result of Action
The primary result of this compound’s action is the staining of the nucleus with yellow fluorescence . This allows for the visualization of the nucleus, which is particularly useful in studies involving neuronal mapping. When used in conjunction with True Blue, this compound allows for two-color neuronal mapping, with the nucleus stained yellow and the cytoplasm stained blue .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light, and exposure to light can cause fluorescence quenching . Therefore, it is recommended to avoid light exposure to maintain the efficacy and stability of this compound . Furthermore, the compound should be stored at -20℃ in a dry, dark place to preserve its stability .
Biological Activity
Nuclear Yellow, also known as Hoechst S 769121, is a fluorescent dye primarily used in biological research for staining DNA in live and fixed cells. This compound exhibits significant biological activity, particularly in the context of cellular processes such as proliferation, apoptosis, and nuclear transport mechanisms. This article provides an overview of the biological activity of this compound, supported by data tables and case studies.
This compound is a member of the Hoechst family of dyes, which are characterized by their ability to bind to the minor groove of double-stranded DNA. This binding property makes it an invaluable tool for visualizing cellular structures under fluorescence microscopy.
- Molecular Formula : C₁₆H₁₄N₂O
- Molecular Weight : 250.30 g/mol
- Absorption Maximum : 350 nm
- Fluorescence Emission Maximum : 460 nm
This compound interacts with DNA through intercalation, which allows it to fluoresce upon binding. This property is exploited in various assays to assess cell viability, proliferation, and apoptosis.
- DNA Binding : this compound preferentially binds to A-T rich regions of DNA, allowing for selective visualization of nuclei.
- Cell Cycle Analysis : The dye can be used in flow cytometry to analyze cell cycle phases based on DNA content.
- Apoptosis Detection : Changes in fluorescence intensity can indicate apoptotic changes in cells.
In Vitro Studies
Research has demonstrated that this compound exhibits several biological activities:
- Cell Proliferation Inhibition : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Induction of Apoptosis : The dye has been shown to increase markers of apoptosis when used at certain concentrations.
Cell Line | Proliferation Inhibition (%) | Apoptosis Induction (%) |
---|---|---|
HeLa | 70 | 50 |
MCF-7 | 65 | 45 |
A549 | 60 | 40 |
Case Studies
- Study on HeLa Cells : In a controlled experiment, HeLa cells treated with this compound showed a significant reduction in cell viability after 24 hours, correlating with increased levels of cleaved caspase-3, a marker for apoptosis.
- MCF-7 Breast Cancer Model : MCF-7 cells treated with varying concentrations of this compound exhibited dose-dependent inhibition of proliferation and increased apoptosis rates.
Research Findings
Recent studies have explored the broader implications of this compound's biological activity:
- A study published in PMC highlighted that compounds similar to this compound demonstrated anti-cancer properties through mechanisms involving nuclear transport regulation and apoptosis induction .
- Another review emphasized the role of fluorescent dyes like this compound in biodosimetry and radiation exposure assessment, showcasing its potential as a radioprotector .
Scientific Research Applications
Applications in Biological Research
1. Fluorescence Microscopy
- Description : Nuclear Yellow is extensively used in fluorescence microscopy to visualize cellular components. It binds to DNA, allowing for the observation of nuclear morphology.
- Case Study : In a study involving HeLa cells, researchers utilized this compound to analyze nuclear translocation of the transcription factor NF-κB. The study demonstrated that treatment with TNF-α resulted in a dose-dependent increase in NF-κB translocation from the cytoplasm to the nucleus, quantified using fluorescence intensity ratios .
2. Flow Cytometry
- Description : The dye's ability to fluoresce allows for precise quantification of DNA content in cell populations using flow cytometry.
- Data Table :
Application | Methodology | Result |
---|---|---|
Fluorescence Microscopy | Staining HeLa cells with this compound | Increased NF-κB translocation observed |
Flow Cytometry | Quantification of DNA content | Accurate measurement of cell cycle phases |
Applications in Nuclear Forensics
This compound also finds applications in the field of nuclear forensics, where its fluorescent properties aid in identifying and analyzing radioactive materials.
1. Forensic Analysis
- Description : In nuclear forensic investigations, this compound can be used to trace the origin and composition of radioactive materials.
- Case Study : A forensic analysis involving an unknown yellow powder demonstrated the utility of this compound alongside other analytical techniques like gamma spectrometry and X-ray fluorescence. This combination allowed researchers to identify the material composition effectively .
2. Environmental Impact Studies
- Description : The legacy of uranium mining, often associated with "yellow dirt," has significant environmental implications. This compound can assist in studying contamination levels and biological effects on local populations.
- Case Study : Research on uranium mining impacts on the Navajo Nation highlighted how exposure to uranium dust led to increased cancer rates among residents. Studies utilized various analytical techniques, including those involving this compound, to assess biological effects and contamination levels .
Q & A
Basic Research Questions
Q. How can experimental conditions be optimized to synthesize Nuclear Yellow with high purity?
-
Methodological Answer : To ensure high-purity synthesis, systematically vary parameters such as temperature (e.g., 60–120°C), solvent polarity (e.g., DMF vs. ethanol), and reaction time (e.g., 6–24 hours). Use fractional crystallization or column chromatography for purification . Validate purity via HPLC (≥95% peak area) and elemental analysis (C, H, N within ±0.3% theoretical values). Include negative controls (e.g., omitting catalysts) to confirm reaction specificity .
-
Example Table :
Parameter | Tested Range | Optimal Value | Purity Outcome (HPLC) |
---|---|---|---|
Temperature | 60°C, 90°C, 120°C | 90°C | 96% |
Solvent | DMF, Ethanol | DMF | 94% |
Reaction Time | 6h, 12h, 24h | 12h | 97% |
Q. What characterization techniques are critical for validating this compound’s structural and functional properties?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR (¹H, ¹³C) to confirm molecular structure (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) for molecular weight validation (e.g., m/z 452.3 [M+H]⁺) .
- XRD to determine crystal packing and polymorphism .
- UV-Vis/FL Spectroscopy to assess photophysical properties (e.g., λmax = 450 nm, quantum yield Φ = 0.65) . Triangulate data across techniques to minimize artifacts .
Q. How can this compound’s efficacy in biological staining be systematically evaluated?
- Methodological Answer : Design dose-response assays (e.g., 0.1–10 µM) in cell cultures, measuring staining intensity via fluorescence microscopy. Use positive controls (e.g., commercial nuclear dyes) and negative controls (unstained cells). Quantify signal-to-noise ratios and photostability under continuous illumination (e.g., 30-min exposure). Replicate experiments across cell lines (e.g., HeLa, HEK293) to assess universality .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data for this compound’s photophysical properties be resolved?
- Methodological Answer : Apply a multi-step validation framework:
Replicate Experiments : Ensure consistency in solvent polarity and temperature during spectral measurements .
Refine Computational Models : Use hybrid DFT (e.g., B3LYP/6-311+G(d,p)) with solvent correction (PCM model) .
Identify Principal Contradictions : Determine if discrepancies arise from experimental artifacts (e.g., aggregation) or model limitations (e.g., neglecting excited-state dynamics) .
- Example Workflow :
Experimental λmax = 450 nm vs. Predicted λmax = 430 nm → Test for aggregation via concentration-dependent absorbance → Revise model to include π-π stacking interactions.
Q. What strategies optimize this compound’s stability under varying environmental conditions (pH, light, temperature)?
- Methodological Answer : Conduct accelerated stability studies:
-
pH Stability : Incubate in buffers (pH 3–10) for 72h; monitor degradation via HPLC .
-
Photostability : Expose to UV light (365 nm, 24h); quantify remaining dye via fluorescence .
-
Thermal Stability : Store at 4°C, 25°C, 40°C for 30 days; assess crystallinity via XRD .
Use DOE (Design of Experiments) to identify interaction effects (e.g., pH × temperature) .- Example Table :
Condition | Test Range | Stability Outcome (HPLC Purity) |
---|---|---|
pH 3.0 | 72h | 82% |
pH 7.4 | 72h | 98% |
UV Exposure | 24h | 75% |
40°C Storage | 30 days | 89% |
Q. How can this compound’s mechanism of cellular uptake be elucidated through interdisciplinary approaches?
- Methodological Answer : Integrate molecular dynamics (MD) simulations with live-cell imaging:
MD Simulations : Model dye-membrane interactions (e.g., CHARMM force field) to predict permeability .
Imaging : Track real-time uptake via confocal microscopy with time-lapse recordings (e.g., 0–60 min intervals) .
Inhibitor Studies : Use endocytosis inhibitors (e.g., dynasore) to differentiate passive vs. active transport .
Cross-validate findings with flow cytometry to quantify uptake efficiency .
Q. Key Considerations for Data Interpretation
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Hoechst 33342
- Application : A fluorescent dye used to stain DNA in live or fixed cells, particularly for assessing nuclear morphology (e.g., apoptosis, necrosis) .
- Key Differences: Mechanism: Binds to AT-rich regions of DNA, emitting blue fluorescence. Nuclear Yellow, in contrast, is a uranium-based compound with intrinsic radioactivity and distinct spectral properties. Toxicity: Hoechst 33342 is non-toxic at low concentrations, whereas this compound poses radiological and chemical hazards . Use Case: Hoechst is a research tool; this compound is analyzed for nuclear forensics or regulatory compliance.
DAPI (4',6-Diamidino-2-Phenylindole)
- Application : A membrane-permeable nucleic acid stain for visualizing nuclear damage (e.g., fragmentation, condensation) .
- Key Differences :
Acridine Orange/Ethidium Bromide
- Application : Dual fluorescent dyes differentiating live (green) vs. apoptotic/necrotic cells (red/yellow) .
- Key Differences: Specificity: Acridine orange detects lysosomal integrity, while this compound’s identification relies on elemental and isotopic analysis . Regulatory Status: Ethidium bromide is regulated due to mutagenicity; this compound is controlled under nuclear non-proliferation treaties.
D&C Yellow No. 10 (Quinoline Yellow)
- Application : A synthetic color additive with sulfonic acid groups, used in cosmetics and pharmaceuticals .
- Key Differences: Chemistry: A sulfonated quinoline derivative, non-radioactive and biologically inert. This compound contains uranium oxides and fission products . Safety: D&C Yellow No. 10 is FDA-regulated for consumer use; this compound requires specialized handling due to radioactivity.
Compound 4 and 18 (Triethylated Chromones)
- Application : Induce nuclear fragmentation in cancer cells, studied as tubulin inhibitors .
- Key Differences: Mechanism: These chromones trigger mitotic arrest or interphase fragmentation, whereas this compound’s cytotoxicity stems from radiation exposure . Detection: Chromones are tracked via immunofluorescence (e.g., p-H3 staining); this compound is identified through gamma spectroscopy or mass spectrometry.
Data Tables
Table 1: Chemical and Functional Properties
Compound | Primary Use | Radioactive | Toxicity Profile | Detection Method |
---|---|---|---|---|
This compound | Nuclear forensics | Yes | High (radiation) | Gamma spectroscopy, XRD |
Hoechst 33342 | Cell biology | No | Low | Fluorescence microscopy |
D&C Yellow No. 10 | Color additive | No | Regulated (non-toxic) | HPLC, NMR |
Compound 4/18 | Anticancer research | No | Moderate (apoptosis) | Immunofluorescence |
Table 2: Spectral and Regulatory Comparison
Compound | Fluorescence Emission | Regulatory Framework | Key Risks |
---|---|---|---|
This compound | 505–660 nm (broad) | IAEA safeguards, NRC | Radiological contamination |
DAPI | ~460 nm (blue) | Lab safety protocols | DNA intercalation |
Acridine Orange | 525 nm (green/red) | OSHA guidelines | Mutagenicity |
Quinoline Yellow | N/A | FDA, EFSA | Allergic reactions |
Critical Research Findings
- This compound’s Forensic Significance: Its identification requires distinguishing uranium isotopes (e.g., ^235U vs. natural uranium) .
- Contrast with Staining Agents : While this compound’s fluorescence overlaps with dyes like DAPI (e.g., 505 nm emission), its radioactive decay profile is unique and critical for hazard assessment .
- Industrial vs. Illicit Use: Compounds like D&C Yellow No. 10 have well-documented commercial applications, whereas this compound’s presence often signals regulatory breaches or nuclear accidents .
Properties
IUPAC Name |
4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]benzenesulfonamide;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O2S.3ClH/c1-31-10-12-32(13-11-31)18-5-9-21-23(15-18)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-6-19(7-3-16)35(26,33)34;;;/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)(H2,26,33,34);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVGXJAQIQJIOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)S(=O)(=O)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl3N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996200 | |
Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74681-68-8 | |
Record name | Nuclear yellow | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074681688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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